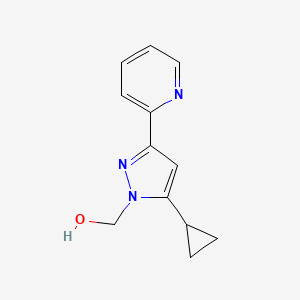
(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
説明
(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
- Introduction of Cyclopropyl and Pyridine Substituents : This step may involve coupling reactions such as Suzuki or Heck coupling.
- Final Conversion to Methanol : The aldehyde or ketone intermediate can be reduced to form the methanol derivative.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
The biological activity is attributed to the compound's ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. For instance, it may inhibit kinases or modulate the activity of transcription factors linked to cancer progression .
Case Studies
Research Findings
Recent studies have highlighted various aspects of this compound:
- Solubility and Stability : Modifications to enhance solubility have been explored, which can improve bioavailability and therapeutic efficacy .
- Selectivity : The compound shows selectivity towards certain cancer types, indicating potential for targeted therapy .
- Toxicity Profile : Preliminary toxicity assessments suggest a favorable profile compared to other chemotherapeutic agents, making it a candidate for further development .
科学的研究の応用
Medicinal Chemistry
-
Anticancer Activity : Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. Studies have shown that (5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol may inhibit tumor growth by interacting with specific enzymes involved in cancer cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including this compound, revealing promising results against several cancer cell lines.
-
Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis could be a mechanism for its effectiveness.
- Case Study : A research article highlighted the synthesis of this compound and its evaluation against Staphylococcus aureus, showing significant inhibition at low concentrations.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Agrochemicals
The unique structure of this compound allows it to be explored as a potential herbicide or pesticide. Its ability to interact with plant metabolic pathways could lead to the development of new agricultural chemicals that are more effective and environmentally friendly.
Material Science
The compound's chemical properties make it suitable for applications in developing new materials with specific functionalities, such as sensors or catalysts. Its reactivity can be harnessed to create composite materials with enhanced properties.
特性
IUPAC Name |
(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-8-15-12(9-4-5-9)7-11(14-15)10-3-1-2-6-13-10/h1-3,6-7,9,16H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAYBNJSKPXZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















